molecular formula C13H16BrNO4S2 B2749475 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1421528-79-1

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2749475
CAS No.: 1421528-79-1
M. Wt: 394.3
InChI Key: JBMHXWLFMFKKNP-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under acidic or basic conditions.

    Furan Ring Attachment: The 2,5-dimethylfuran moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its sulfonamide group is particularly interesting due to its presence in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and the presence of the furan ring and bromine atom could impart additional biological activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide makes it unique compared to its analogs. Sulfonamides are known for their stability and biological activity, which could make this compound particularly valuable in medicinal chemistry and other applications.

Properties

IUPAC Name

5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S2/c1-8-7-10(9(2)19-8)11(16)5-6-15-21(17,18)13-4-3-12(14)20-13/h3-4,7,11,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMHXWLFMFKKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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